molecular formula C16H18N2O2 B8210407 methyl 3,5-bis(1-cyano-1-methylethyl)benzoate

methyl 3,5-bis(1-cyano-1-methylethyl)benzoate

Cat. No.: B8210407
M. Wt: 270.33 g/mol
InChI Key: CEAPQIJJSJLOLR-UHFFFAOYSA-N
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Description

methyl 3,5-bis(1-cyano-1-methylethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two cyano groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(1-cyano-1-methylethyl)benzoate typically involves the condensation of methanol and benzoic acid in the presence of a strong acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3,5-bis(1-cyano-1-methylethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

methyl 3,5-bis(1-cyano-1-methylethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-bis(1-cyano-1-methylethyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano groups and methyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3,5-bis(1-cyano-1-methylethyl)benzoate is unique due to the presence of two cyano groups and two methyl groups, which confer distinct chemical properties and reactivity compared to simpler benzoates. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 3,5-bis(2-cyanopropan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-15(2,9-17)12-6-11(14(19)20-5)7-13(8-12)16(3,4)10-18/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPQIJJSJLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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